molecular formula C19H14FN3O2 B5769932 2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one

2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one

Cat. No.: B5769932
M. Wt: 335.3 g/mol
InChI Key: SUZAKLXXVHHBPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluoroaniline with 4-methoxybenzaldehyde to form an intermediate Schiff base, which is then cyclized with a suitable reagent to yield the desired pyrazolo[1,5-a]pyrimidine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting a key enzyme in a metabolic pathway or binding to a receptor to modulate its activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one
  • 2-(4-bromophenyl)-5-(4-methoxyphenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one
  • 2-(4-methylphenyl)-5-(4-methoxyphenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one

Uniqueness

2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable candidate for various applications.

Properties

IUPAC Name

2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O2/c1-25-15-8-4-12(5-9-15)16-11-19(24)23-18(21-16)10-17(22-23)13-2-6-14(20)7-3-13/h2-11,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUZAKLXXVHHBPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)N3C(=N2)C=C(N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.